Dihydrodaidzein

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dihydrodaidzein hat aufgrund seiner signifikanten biologischen Aktivität eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird bei der Untersuchung des Isoflavonstoffwechsels und der Biotransformation eingesetzt.

Biologie: Spielt eine Rolle im Stoffwechsel von diätetischen Isoflavonoiden durch Darmbakterien.

Medizin: Zeigt antioxidative, kardiovaskuläre Krankheitspräventions- und Osteoporosepräventionsaktivitäten.

Industrie: Potentielle Anwendungen bei der Entwicklung von funktionellen Lebensmitteln und Nutrazeutika.

5. Wirkmechanismus

This compound übt seine Wirkung durch seine Wechselwirkung mit der Darmflora aus. Es wird von Darmbakterien zu Metaboliten wie Tetrahydrodaidzein und Equol metabolisiert, die eine verstärkte biologische Aktivität aufweisen . Der Mechanismus beinhaltet die Umwandlung von this compound in diese Metaboliten durch eine Reihe enzymatischer Reaktionen, darunter Reduktion und Racemisierung .

Ähnliche Verbindungen:

Daidzein: Die Vorstufe von this compound, ebenfalls ein Isoflavon mit signifikanter biologischer Aktivität.

Genistein: Ein weiteres Isoflavon aus Soja, das this compound in Struktur und Funktion ähnelt.

Equol: Ein Metabolit von this compound mit potenter östrogener Aktivität.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner höheren und breiteren biologischen Aktivität im Vergleich zu seiner metabolischen Vorstufe Daidzein . Es zeigt eine verbesserte Osteoporoseaktivität und andere gesundheitliche Vorteile, was es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung macht .

Wirkmechanismus

Target of Action

Dihydrodaidzein is an active metabolite of daidzein . It primarily targets estrogen receptors and has a vasodilatory action on rat isolated aortic rings . It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Mode of Action

This compound interacts with its targets, primarily estrogen receptors, leading to changes in cellular function. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

This compound is primarily derived from the principal constituents of soy isoflavones—daidzein, through hydrogenation in metabolism . It is produced by the metabolism of daidzein in colonic bacteria and may be further metabolized to various bioactive compounds, including equol . Daidzin is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of this compound through methoxylation and hydroxylation by few bacteria .

Pharmacokinetics

This compound suffers from low water solubility, instability, and low oral bioavailability . It is mainly derived from biosynthesis, and it can also be produced by chemical synthesis and enzyme catalyzation . This compound is detected in the plasma 4 hours after the intravenous injection . It can penetrate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with estrogen receptors. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells . It also has vasodilatory action on rat isolated aortic rings .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of intestinal microorganisms. These microorganisms play a crucial role in the metabolic transformation of daidzein to this compound . The conversion of daidzein to this compound can be influenced by the specific strains of bacteria present in the gut .

Biochemische Analyse

Biochemical Properties

Dihydrodaidzein interacts with various enzymes, proteins, and other biomolecules. It is mainly derived from biosynthesis, and can also be produced by chemical synthesis and enzyme catalyzation . Intestinal bacteria play a pivotal role in the biotransformation of daidzein, the precursor of this compound, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in daidzein conversion .

Cellular Effects

This compound has been found to exhibit higher and broader biological activity compared to its metabolic precursor daidzein, such as improved osteoporosis activity . It has vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. For instance, it has been found that this compound can reversely convert into daidzein even without cofactors under aerobic conditions . This suggests that this compound may have a role in regulating the levels of daidzein in the body.

Temporal Effects in Laboratory Settings

It has been observed that this compound can be detected in the plasma 4 hours after intravenous injection

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily derived from the hydrogenation of daidzein in metabolism . The conversion of daidzein to this compound is primarily achieved through the secretion of a series of enzymes, with different enzymes required at different stages .

Transport and Distribution

It has been found that this compound and its derivatives could be detected in the plasma and in organs except the heart . This suggests that this compound may be widely distributed within the body.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Dihydrodaidzein kann durch chemische Synthese und Enzymkatalyse synthetisiert werden. Der Biosyntheseweg umfasst die Umwandlung von Daidzein in this compound durch Darmbakterien, die eine entscheidende Rolle im Biotransformationsprozess spielen . Die Auswahl hocheffizienter Bakterienstämme ist entscheidend für die Anreicherung und substanzielle Synthese von this compound .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound mit einem neuartigen, sauerstofftoleranten Rinderpansenbakterium hergestellt werden, das Isoflavone Daidzein und Genistein anaerob in this compound bzw. Dihydrogenistein umwandeln kann . Die Bioconversionsrate kann durch Zugabe von Ascorbinsäure zum Kulturmedium erhöht werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Dihydrodaidzein unterliegt verschiedenen chemischen Reaktionen, darunter Reduktion und Racemisierung. So kann es durch eine diastereoselektive Reduktionsreaktion in Tetrahydrodaidzein umgewandelt werden . Darüber hinaus kann this compound-Racemase sowohl das ®- als auch das (S)-Enantiomer von this compound in das Racemat umwandeln .

Häufige Reagenzien und Bedingungen:

Reduktion: this compound-Reduktase (DHDR) wird zur Reduktion von this compound zu Tetrahydrodaidzein verwendet.

Racemisierung: this compound-Racemase ist für den Racemisierungsprozess unerlässlich.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Daidzein: The precursor of dihydrodaidzein, also an isoflavone with significant biological activity.

Genistein: Another isoflavone derived from soy, similar in structure and function to this compound.

Equol: A metabolite of this compound with potent estrogenic activity.

Uniqueness: this compound is unique due to its higher and broader biological activity compared to its metabolic precursor daidzein . It exhibits improved osteoporosis activity and other health benefits, making it a compound of significant interest in scientific research .

Biologische Aktivität

Dihydrodaidzein is a metabolite of daidzein, a soy isoflavone, and has garnered attention for its potential biological activities, particularly concerning human health. This article synthesizes current research findings on the biological activity of this compound, including its metabolic pathways, effects on gut microbiota, and implications for human health.

Metabolism and Conversion

This compound is primarily produced from daidzein through the action of gut microbiota. The conversion of daidzein to this compound is facilitated by specific bacteria in the intestinal tract. Notably, a study identified a strain of Lactococcus that possesses a novel enzyme, this compound racemase (l-DDRC), which plays a crucial role in the biosynthesis of equol from this compound. This enzyme allows for the conversion of both enantiomers of this compound into racemic mixtures, which are further metabolized into equol, a compound with significant biological activity .

Biological Activities

This compound exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in reducing the risk of chronic diseases .

- Anticancer Properties : Research indicates that this compound may exhibit antiproliferative effects against various tumor cells. It has been linked to inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Estrogenic Effects : As a phytoestrogen, this compound can mimic estrogen in the body, potentially influencing hormonal balance and providing benefits in conditions such as menopausal symptoms and osteoporosis .

Interaction with Gut Microbiota

The metabolism of this compound is significantly influenced by gut microbiota. Studies have shown that specific bacterial strains can enhance the conversion of dietary isoflavones into bioactive metabolites like equol. For instance, Clostridium sp. strain Julong 732 was identified as capable of converting this compound into equol under anaerobic conditions . This conversion not only enhances the bioavailability of these compounds but also contributes to the overall health-promoting effects associated with dietary isoflavones.

Case Studies and Research Findings

Several studies have investigated the effects and mechanisms of action of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a natural antioxidant agent .

- Anticancer Mechanism : In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis and modulating cell cycle progression .

- Microbial Conversion Studies : Research involving fecal microbiota transplantation revealed that adding isoflavone-metabolizing bacteria could significantly enhance the metabolism of dietary isoflavones, leading to increased levels of bioactive metabolites like equol and potentially improving health outcomes .

Summary Table: Biological Activities of this compound

Eigenschaften

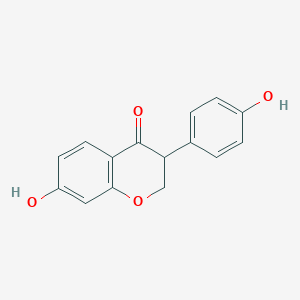

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912308 | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17238-05-0 | |

| Record name | (±)-Dihydrodaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 4',7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.